molecular formula C28H19NO3 B2941133 2-[[(4-phenoxyphenyl)imino](phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 1020251-79-9

2-[[(4-phenoxyphenyl)imino](phenyl)methyl]-1H-indene-1,3(2H)-dione

Cat. No. B2941133
CAS RN: 1020251-79-9
M. Wt: 417.464
InChI Key: YENYUAVSTSFOAM-UHFFFAOYSA-N
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Description

2-[[(4-phenoxyphenyl)imino](phenyl)methyl]-1H-indene-1,3(2H)-dione, also known as PPD, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPD is a versatile molecule that exhibits a range of biochemical and physiological effects, making it a valuable tool for studying biological systems. In

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been conducted on the synthesis and structural characterization of compounds related to "2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione." For instance, the synthesis and characterization of Schiff-base complexes and their derivatives have been extensively explored. These complexes have been synthesized through various methods, including palladium-catalyzed reactions and carbonylative annulation processes, which yield a broad range of substituted indene-1,3(2H)-dione derivatives with good to excellent yields (Zhang et al., 2015). Additionally, the crystal structures and spectroscopic studies of these compounds offer insights into their molecular configurations and potential interactions in various states (Tunç et al., 2009).

Molecular Interactions and Properties

The study of molecular interactions and properties of these compounds includes investigating their solvatochromism, piezochromism, and acidochromism. These studies provide valuable information on how the compounds interact with their environment and change their properties in response to external stimuli. For example, nitro-substituted phenolates derived from similar compounds exhibit solvatochromic switches and can be used as probes for the investigation of solvent mixtures, highlighting their responsiveness to changes in medium polarity (Nandi et al., 2012).

Applications in Material Science

Compounds structurally related to "2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione" have shown potential applications in material science, particularly in the development of molecular glasses and nonlinear optical materials. For instance, arylmethylene-indandione based molecular glasses exhibit third-order optical non-linearity, indicating their potential utility in optical devices and materials with specific light interaction properties (Seniutinas et al., 2012).

properties

IUPAC Name

2-[N-(4-phenoxyphenyl)-C-phenylcarbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO3/c30-27-23-13-7-8-14-24(23)28(31)25(27)26(19-9-3-1-4-10-19)29-20-15-17-22(18-16-20)32-21-11-5-2-6-12-21/h1-18,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENYUAVSTSFOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(4-phenoxyphenyl)imino](phenyl)methyl]-1H-indene-1,3(2H)-dione

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